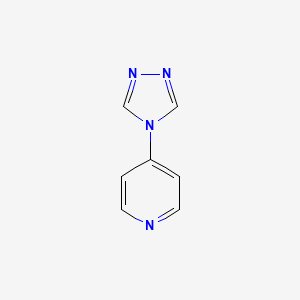

4-(4H-1,2,4-triazol-4-yl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(4H-1,2,4-triazol-4-yl)pyridine” is a compound that has been studied for various purposes, such as generating coordination complexes and supramolecular self-assemblies . It has also been used in the formation of dendritic and polymeric networks .

Synthesis Analysis

The synthesis of “this compound” involves the reaction of bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane with varied metal salts under solvothermal conditions . This process results in the formation of coordination polymers . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of “this compound” is determined by single X-ray crystal diffraction . The compound forms coordination polymers with different topologies, depending on the secondary ligand used . For example, when ammonium molybdate is used as a secondary ligand, a 2D network with a (2,3,3,3,4)-connected net topology is formed .Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and depend on the specific conditions and reactants used. For instance, when reacted with varied metal salts under solvothermal conditions, it forms coordination polymers . These reactions are confirmed by spectroscopic techniques and further characterized by elemental analysis, IR, TGA, and PXRD .Aplicaciones Científicas De Investigación

Corrosion Inhibition

4-(4H-1,2,4-triazol-4-yl)pyridine derivatives have been explored for their role as corrosion inhibitors. Schiff’s bases of pyridyl substituted triazoles, such as 3-phenylallylidene amino-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol, have shown significant inhibition performance for mild steel in hydrochloric acid solutions, demonstrating their potential in metal preservation and industrial applications (Ansari, Quraishi, & Singh, 2014).

Antimicrobial Activity

The antimicrobial potential of this compound derivatives has been a subject of research. Various derivatives synthesized from isonicotinic acid hydrazide exhibited antimicrobial properties, indicating the relevance of these compounds in developing new antimicrobial agents (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Synthesis of Novel Complexes

Research has delved into synthesizing novel coordination polymers using this compound derivatives. For example, the study involving 4-(5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl) benzoic acid resulted in diverse and unique complex structures with potential applications in material science and catalysis (Du et al., 2016).

Antioxidant Properties

Research into the antioxidant properties of certain this compound derivatives, like 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4-(arylmethyleneamino)-4H-1,2,4-triazole, has been conducted. These studies contribute to understanding these compounds' potential therapeutic applications (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).

Luminescence and Photonic Applications

The luminescent properties of this compound complexes with various metals, including Y(III), Sm(III), Eu(III), Gd(III), and Tb(III), have been extensively studied. These complexes exhibit impressive visual emissions under UV excitation, suggesting their potential use in optical devices and photonic conversion media (Stan et al., 2015).

Electrocatalytic Activity in Water Splitting

The use of this compound in the synthesis of metal(II)–organic frameworks (MOFs) has shown promising electrocatalytic activity for water splitting. This research opens up possibilities for these compounds in sustainable energy applications, particularly in hydrogen production (Gong et al., 2014).

Propiedades

IUPAC Name |

4-(1,2,4-triazol-4-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4/c1-3-8-4-2-7(1)11-5-9-10-6-11/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBIXRBWIWLVML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1N2C=NN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]quinoxaline](/img/structure/B2479458.png)

![N-[3-(dimethylamino)propyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide](/img/structure/B2479462.png)

![3-[1-(2-Ethoxyethyl)-2-(4-fluorophenyl)-4-oxoazetidin-3-yl]-1,3-thiazolidin-2-one](/img/structure/B2479464.png)

![N-[(2-Chloro-6-fluorophenyl)methyl]-N-(oxan-3-ylmethyl)prop-2-enamide](/img/structure/B2479469.png)